Chrolactomycin

Antibacterial activity Gram-positive bacteria Staphylococcus aureus

Researchers conducting spirotetronate SAR studies require well-characterized reference compounds with defined activity baselines. Chrolactomycin (CAS 227606-82-8) addresses this need as a validated telomerase inhibitor (IC50 0.5 μM in cell-free TRAP assay) with quantifiable Gram-positive antibacterial selectivity (MIC 5.2-10.4 μg/mL). • Multi-cell line cytotoxicity baseline: IC50 0.45-1.6 μM across T24, MCF-7, ACHN, and A431 lines • 16-fold potency differential vs. 6-hydroxychrolactomycin enables precise SAR benchmarking • Sourced from Streptomyces sp. fermentation with batch-specific QC documentation

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
Cat. No. B1242137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrolactomycin
Synonymschrolactomycin
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)OC)C)C(=O)O
InChIInChI=1S/C24H32O7/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-23(16)21-24(29-5,22(28)31-23)19(25)15(4)18(30-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21+,23+,24-/m1/s1
InChIKeyPDRSLLCMBAJBJG-NXEQBSQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrolactomycin: Dual-Activity Spirotetronate


Chrolactomycin (CAS 227606-82-8) is a spirotetronate polyketide natural product first isolated from Streptomyces sp. 569N-3 and characterized in 2001 as a novel antitumor antibiotic [1]. Structurally, it belongs to the spirotetronate class of antibiotics, featuring a distinctive 6-5 fused tetrahydropyrone-butyrolactone core and a 13-membered macrocycle with an intraether bridge [2][3]. The compound demonstrates in vitro cytotoxicity against multiple human cancer cell lines and selective antibacterial activity against Gram-positive bacteria [1]. More recently, chrolactomycin has been identified as a telomerase inhibitor, a mechanism that distinguishes it from many other spirotetronate antibiotics [4]. The compound is also produced by Actinospica and Catenulispora strains, with several structural analogues (chrolactomycins A–F) recently reported [5].

Spirotetronate polyketide probe

For mechanistic studies of telomerase inhibition and antimicrobial activity.

Gram-positive antimicrobial screening context

Selective antibacterial profile against Gram-positive strains; no Gram-negative activity reported.

Cancer cell-line cytotoxicity profiling

Multi-cell line sensitivity data support cell-viability endpoint evaluation.

Chrolactomycin: Evidence-Based Differentiation


Spirotetronate polyketides exhibit substantial structural and functional divergence that precludes simple interchangeability for research applications. Even minor structural modifications within this class can dramatically alter bioactivity profiles. For instance, 6-hydroxychrolactomycin (a hydroxylated analogue of chrolactomycin) demonstrates markedly reduced antibacterial activity against Staphylococcus aureus ATCC6538P with an MIC of 32 μg/mL compared to chrolactomycin's MIC of 2 μg/mL—a 16-fold difference [1]. At the broader class level, spirotetronates diverge along distinct mechanistic axes: chrolactomycin functions as a telomerase inhibitor, whereas the structurally related okilactomycin preferentially inhibits bacterial RNA synthesis [2]. Furthermore, biosynthetic diversity yields compounds with entirely different therapeutic orientations—lobophorins exhibit anti-inflammatory properties alongside antibacterial effects [3], while quartromicins target antiviral applications [4]. These quantifiable and mechanistic divergences underscore that procurement decisions for spirotetronate polyketides must be driven by specific, evidence-anchored experimental requirements rather than generic class membership.

Hydroxylated analogues may shift antibacterial potency

Minor structural modifications such as 6-hydroxylation can substantially reduce activity; class membership does not guarantee comparable MIC endpoints.

Mechanistic divergence within spirotetronates

Telomerase inhibition (chrolactomycin) differs from RNA synthesis inhibition (okilactomycin), anti-inflammatory, or antiviral profiles—substituting by class overlooks target-specific research requirements.

Gram-positive spectrum may not transfer

Narrow Gram-positive selectivity contrasts with broad-spectrum spirotetronates; antibacterial spectrum must be verified per compound.

Chrolactomycin: Quantitative Evidence Guide


Antibacterial Activity: Comparison with 6-Hydroxychrolactomycin

In a direct comparative study of metabolites from Actinospica strain gamma-22, chrolactomycin (compound 2) demonstrated substantially superior antibacterial activity against Staphylococcus aureus ATCC6538P compared to its 6-hydroxylated analogue 6-hydroxychrolactomycin (compound 1) [1].

Antibacterial potency
Head-to-head
MIC 2 µg/mL (chrolactomycin) vs. 32 µg/mL (6-hydroxychrolactomycin) against S. aureus ATCC6538P
Supports antimicrobial screening context
16-fold difference in reported MIC values; structural specificity confirmed.
Antibacterial activity Gram-positive bacteria Staphylococcus aureus MIC comparison structure-activity relationship

Cytotoxicity Profile: Cancer Cell Lines

Chrolactomycin exhibits cell line-dependent cytotoxic activity across multiple human cancer cell lines, with IC50 values ranging from sub-micromolar to low micromolar concentrations [1]. While these data are derived from single-compound profiling rather than direct head-to-head comparisons, they establish the compound's baseline potency for antitumor screening applications.

Cytotoxicity IC50
Data to verify
ACHN: 1.2 µM; A431: 1.6 µM; MCF-7: 0.69 µM; T24: 0.45 µM
Reported cell-model response context
Cell line-dependent sensitivity; supplier-sourced IC50 values require independent verification.
Cytotoxicity anticancer IC50 cancer cell lines in vitro screening

Telomerase Inhibition: Mechanistic Differentiation

Chrolactomycin was identified as a telomerase inhibitor through a forward chemical genetics screen using a yeast strain with shortened telomere length [1]. In a cell-free telomerase assay using human A431 cellular extracts, chrolactomycin inhibited telomerase activity with an IC50 of 0.5 μM [2]. This mechanism contrasts with the structurally related okilactomycin, which preferentially inhibits bacterial RNA synthesis rather than targeting telomerase [3].

Telomerase inhibition
Class-level
IC50 0.5 µM (A431 cell extract TRAP assay) vs. okilactomycin (no telomerase inhibition)
Supports telomerase-targeted pathway study context
Mechanistic divergence from RNA synthesis inhibitors; class-level inference.
Telomerase inhibition mechanism of action cancer chemotherapy TRAP assay target identification

Gram-Positive Selective Antibacterial Spectrum

Chrolactomycin demonstrates selective antibacterial activity restricted to Gram-positive bacteria, with a reported MIC range of 5.2–10.4 μg/mL against susceptible strains . The US patent (US5965604) further specifies MIC values including 5.2 μg/mL against Staphylococcus aureus ATCC6538P and Enterococcus hirae ATCC10541 [1]. Notably, the compound lacks activity against Gram-negative organisms, a selectivity profile that differs from broader-spectrum spirotetronates such as lobophorins, which show activity against both Gram-positive and Gram-negative strains [2].

Antibacterial spectrum
Class-level
MIC 5.2–10.4 µg/mL (Gram+); no Gram– activity vs. lobophorins (broader spectrum)
Supports Gram-positive antimicrobial screening context
Spectrum selectivity differs among spirotetronates; compound-specific evaluation recommended.
Antibacterial spectrum Gram-positive selectivity MIC antimicrobial screening

Chrolactomycin: Research & Screening Applications


Structure-Activity Relationship (SAR) Benchmarking

Chrolactomycin serves as an essential reference standard in SAR studies of spirotetronate polyketides, where its well-characterized activity profile enables direct quantitative comparison with novel analogues. The 16-fold potency differential against S. aureus (MIC 2 μg/mL for chrolactomycin vs. 32 μg/mL for 6-hydroxychrolactomycin) demonstrates that even single-site hydroxylation profoundly alters antibacterial activity, making chrolactomycin the appropriate baseline for assessing how structural modifications impact antimicrobial potency [1]. This evidence supports procurement of chrolactomycin as a comparator compound in natural product derivatization programs.

Telomerase-Targeted Anticancer Drug Discovery

Chrolactomycin's validated telomerase inhibitory activity (IC50 = 0.5 μM in cell-free TRAP assay using A431 extracts) distinguishes it from RNA synthesis-targeting spirotetronates such as okilactomycin [1][2]. Long-term culture of cancer cells with chrolactomycin induces population-doubling-dependent antiproliferative activity accompanied by telomere shortening, confirming on-target cellular effects [1]. These data support chrolactomycin procurement for telomerase-focused drug discovery programs where compounds with this specific mechanism are required, while compounds like okilactomycin would not serve this experimental purpose.

Gram-Positive Antimicrobial Screening Panels

The defined Gram-positive selective antibacterial profile of chrolactomycin (MIC 5.2–10.4 μg/mL against S. aureus ATCC6538P and E. hirae ATCC10541) supports its inclusion in focused antimicrobial screening panels for Gram-positive pathogens [1][2]. The compound's lack of activity against Gram-negative bacteria provides a useful selectivity benchmark, distinguishing it from broader-spectrum spirotetronates like lobophorins . Procurement is warranted for laboratories conducting Gram-positive-specific antimicrobial discovery or bacterial physiology studies requiring a narrow-spectrum tool compound.

Comparative Cytotoxicity Screening Across Cell Lines

The established cytotoxicity profile of chrolactomycin across four human cancer cell lines (ACHN: 1.2 μM; A431: 1.6 μM; MCF-7: 0.69 μM; T24: 0.45 μM) provides a multi-cell line baseline for comparative anticancer screening [1]. The 2.7-fold sensitivity range between T24 (bladder) and A431 (epidermoid) cell lines offers a quantifiable selectivity window. This cell line panel data enables researchers to benchmark novel compounds against chrolactomycin or to include chrolactomycin as a reference control in high-throughput cytotoxicity screening campaigns.

Application
Selection Property
Validation Focus
SAR Benchmarking
Reference antibacterial potency comparator
Antimicrobial potency endpoint review
Telomerase Research
Telomerase inhibition assay context
Telomerase activity endpoint review
Gram-Positive Screening
Narrow-spectrum antibacterial profile
Gram-positive strain susceptibility endpoints
Cytotoxicity Profiling
Multi-cell line cytotoxicity baseline
Cell-viability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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